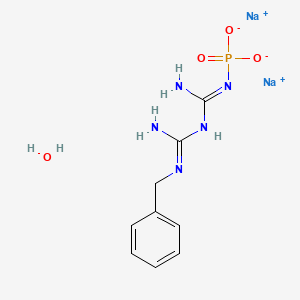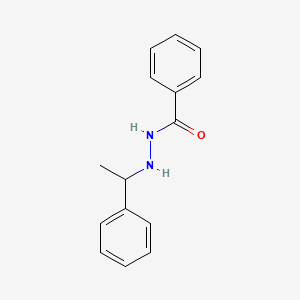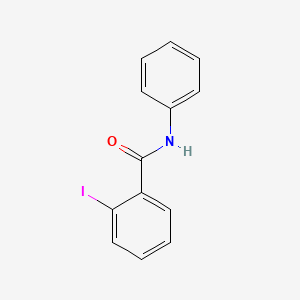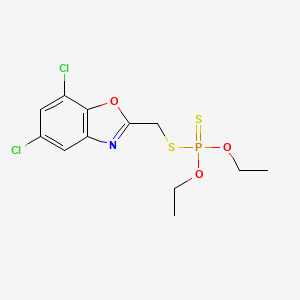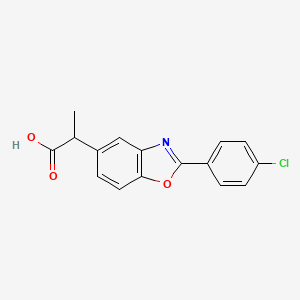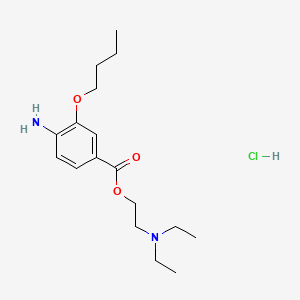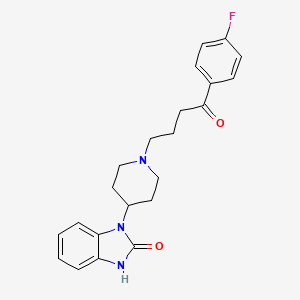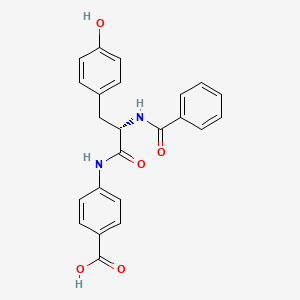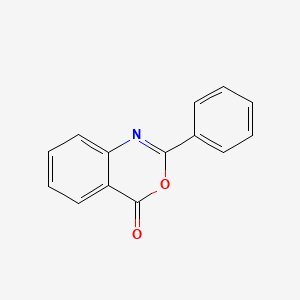
Butacaine sulfate
Overview
Description
Butacaine sulfate is a white crystalline ester used primarily as a local anesthetic. It was first marketed in 1920 and has since been utilized in various medical applications due to its efficacy in numbing localized areas . The compound is known for its ability to block nerve impulses, providing temporary relief from pain.
Mechanism of Action
Butacaine sulfate exerts its effects by blocking sodium ion channels on nerve membranes. This action prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation in the targeted area . The compound specifically targets pain-sensing nerve fibers, making it effective for localized anesthesia.
Similar Compounds:
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: Known for its rapid onset and longer duration of action compared to butacaine.
Bupivacaine: Offers a longer duration of anesthesia but has a higher risk of cardiotoxicity.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which provides a balance between efficacy and safety. Its ability to selectively block nerve impulses without significant systemic effects makes it a preferred choice for certain medical applications .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butacaine sulfate involves several steps:
Conjugate Addition: Metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol.
Esterification: This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester.
Reduction: The final step involves the reduction of the nitro group to yield butacaine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Butacaine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents such as sodium chlorobenzenesulfonamide in the presence of perchloric acid.
Reduction: The nitro group in its precursor can be reduced to an amine group during synthesis.
Substitution: Esterification involves the substitution of the hydroxyl group with an ester group.
Common Reagents and Conditions:
Oxidation: Sodium chlorobenzenesulfonamide, perchloric acid, temperature of 303 K.
Reduction: Metallic sodium, allyl alcohol, dibutylamine.
Esterification: Para-nitrobenzoyl chloride.
Major Products:
Scientific Research Applications
Butacaine sulfate has a wide range of scientific research applications:
Chemistry: It is used in the study of esterification and reduction reactions.
Biology: Researchers use it to understand nerve impulse blocking mechanisms.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Butacaine sulfate involves the reaction of butamben, tetracaine, and sulfate in a specific order.", "Starting Materials": ["Butamben", "Tetracaine", "Sulfate"], "Reaction": [ "Dissolve butamben and tetracaine in a solvent like ethyl alcohol", "Add sulfuric acid to the mixture and stir well", "Heat the mixture to 60-70°C and maintain the temperature for 4-5 hours", "Cool the mixture and filter the precipitated Butacaine sulfate", "Wash the precipitate with water and dry it at room temperature" ] } | |
CAS RN |
149-15-5 |
Molecular Formula |
C18H32N2O6S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid |
InChI |
InChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
REAJXHWQEFYUCV-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS RN |
149-15-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(dibutylamino)propyl 4-aminobenzoate butacaine butacaine sulfate Butaprobenz butocain |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does butacaine sulfate exert its effects?
A: this compound is a local anesthetic that primarily acts by blocking voltage-gated sodium channels [, ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. While widely used historically, especially for spinal anesthesia [, , ], concerns about its potential effects on corneal epithelium regeneration have been raised [].
Q2: What is the stoichiometry of the reaction between this compound and sodium N-chlorobenzenesulfonamide (chloramine-B)? What are the identified products?
A: The stoichiometry of the reaction between this compound and chloramine-B in acidic medium has been determined to be 1:2 [, ]. While the specific oxidation products are not explicitly mentioned in the provided abstracts, spectral analysis was employed to identify them [, , ].
Q3: How does the reaction rate between this compound and chloramine-B vary with the reaction conditions?
A: The reaction demonstrates first-order kinetics with respect to both chloramine-B and this compound concentrations [, , ]. It exhibits fractional-order dependence on acid concentration [, ] but is independent of chloramine-B concentration []. Interestingly, decreasing the dielectric constant of the reaction medium by adding methanol leads to an increase in the reaction rate [, ].
Q4: What is known about the mechanism of oxidation of this compound by chloramine-B?
A: Studies suggest the oxidation follows a complex mechanism involving the formation of an intermediate complex between the reactants [, , ]. This complex subsequently decomposes in a rate-determining step to yield the final products. The proposed mechanism aligns with the observed kinetic data and the derived rate law [, , ].
Q5: Are there any specific analytical techniques mentioned for the characterization or quantification of this compound?
A: While the abstracts don't specify the exact analytical techniques used, they mention employing spectral analysis for the identification of oxidation products resulting from the reaction of this compound with chloramine-B [, , ]. Additionally, microscopic identification methods have been explored for differentiating this compound from procaine hydrochloride [].
Q6: What are the documented concerns regarding the use of this compound in clinical settings?
A: Clinical observations have suggested that this compound might hinder the regeneration of corneal epithelium []. Early research by Fuchs in 1902 advised against the use of cocaine for corneal abrasions due to concerns about epithelial regeneration []. While some sources propose that certain concentrations of this compound might be less damaging to the epithelium [], experimental evidence to support these claims is lacking.
Q7: Are there any known alternatives to this compound, and how do they compare?
A: The provided research papers primarily focus on the chemical kinetics and reaction mechanisms of this compound with chloramine-B [, , ]. They do not delve into comparing alternative local anesthetics or their respective efficacies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



